CH2Cooh-peg12-CH2cooh
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Overview
Description
CH2Cooh-peg12-CH2cooh, also known as polyethylene glycol (PEG)-based PROTAC linker, is a compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. It is primarily used in research and development for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH2Cooh-peg12-CH2cooh involves the conjugation of a PEG chain with terminal carboxylic acid groups. The typical synthetic route includes the following steps:
Activation of PEG Chain: The PEG chain is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling Reaction: The activated PEG chain is then coupled with a carboxylic acid derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using DCC and NHS.
Automated Coupling: The activated PEG is coupled with carboxylic acid derivatives using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
CH2Cooh-peg12-CH2cooh undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: Breakdown of the ester or amide bonds in the presence of water.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrolysis: Conducted under acidic or basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.
Scientific Research Applications
CH2Cooh-peg12-CH2cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential use in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Employed in the development of advanced materials and drug delivery systems.
Mechanism of Action
CH2Cooh-peg12-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The mechanism involves:
Binding: One end of the PROTAC binds to the target protein, while the other end binds to the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates the target protein, marking it for degradation.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
HO-PEG12-CH2COOH: Another PEG-based PROTAC linker with similar properties and applications.
Fmoc-NH-PEG12-CH2COOH: A PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid.
Uniqueness
CH2Cooh-peg12-CH2cooh is unique due to its specific PEG chain length and terminal carboxylic acid groups, which provide optimal solubility and reactivity for PROTAC synthesis. Its structure allows for efficient conjugation with various ligands, making it a versatile tool in targeted protein degradation research .
Properties
Molecular Formula |
C28H54O17 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
InChI Key |
VHPMGGSGIGVUPM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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